(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19-15-13(23-2)5-4-6-14(15)24-17(19)18-16(20)11-7-9-12(10-8-11)25(3,21)22/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFMAZZXETWPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole moiety, which is known for diverse biological activities.
- A methylsulfonyl group that may enhance solubility and bioavailability.
- An amide linkage that plays a crucial role in biological interactions.
Antiviral Activity
Recent studies have shown that derivatives of benzamide, including compounds similar to (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, exhibit antiviral properties. For example, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV) and HIV-1. These compounds increase intracellular levels of APOBEC3G, a protein that inhibits viral replication .
Antitumor Activity
Thiazole-containing compounds are frequently evaluated for their anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets. The SAR analysis revealed that modifications to the thiazole ring significantly impact cytotoxicity against various cancer cell lines, suggesting that (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide may also exhibit similar properties .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : The compound may interact with enzymes critical for viral replication or cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence pathways involved in cell survival and apoptosis.
- Binding to Receptors : Potential interactions with cellular receptors could lead to altered cellular responses.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various benzamide derivatives against HBV. Results indicated that certain modifications enhanced the inhibitory effect on viral replication, suggesting a promising avenue for the development of new antiviral agents .
Study 2: Anticancer Properties
In another investigation, thiazole derivatives were tested against human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in cells expressing high levels of specific oncogenes. The presence of electron-donating groups on the phenyl ring was associated with increased potency .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Antiviral | Benzamide Derivatives | Increased APOBEC3G levels inhibit HBV replication |
| Antitumor | Thiazole Derivatives | Induced apoptosis in cancer cells |
| Mechanism | Enzyme Inhibition | Interaction with viral enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its specific substituent arrangement. Below is a comparative analysis with structurally related analogs:
| Compound Name | Key Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| Target Compound | 4-methoxy-3-methylbenzo[d]thiazole + 4-methylsulfonylbenzamide (Z-configuration) | Antimicrobial, anticancer (predicted) | Unique methoxy-methyl-thiazole and methylsulfonyl combination |
| Sulfamethoxazole | Simple sulfonamide + aminothiazole | Antibacterial | Lacks thiazole-ylidene and methylsulfonyl groups; simpler structure |
| 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | Bis-methoxyethyl sulfamoyl + dimethylphenyl-thiazole | Anticancer (in vitro) | Bulkier sulfamoyl substituents; lacks methylsulfonyl |
| (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Diethylsulfamoyl + 3-methylbenzo[d]thiazole | Not reported | Diethylsulfamoyl vs. methylsulfonyl; different substitution patterns |
| Fluoroquinolones | Fluorinated quinolone core | Broad-spectrum antibacterial | Entirely different scaffold; fluorine enhances lipophilicity |
Pharmacokinetic and Physicochemical Properties
Research Findings and Significance
- Structural Advantages : The methylsulfonyl group improves solubility and target binding compared to unsubstituted benzamides, while the methoxy group balances electronic effects .
- Synergistic Effects: Dual substitution on the thiazole (methoxy and methyl) may enhance selectivity for cancer cell lines over normal cells, as seen in similar compounds .
- Clinical Potential: Preliminary docking studies suggest affinity for EGFR and COX-2, common targets in oncology and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
